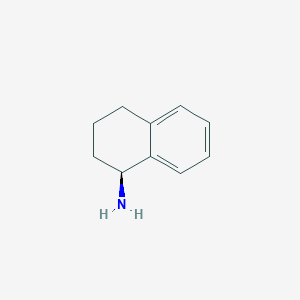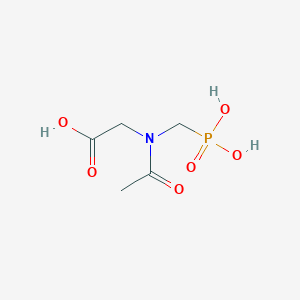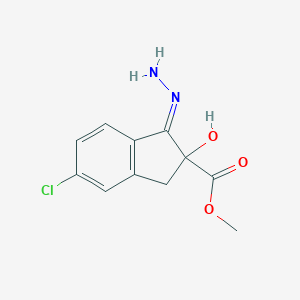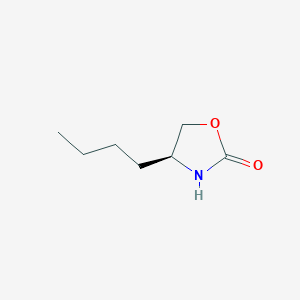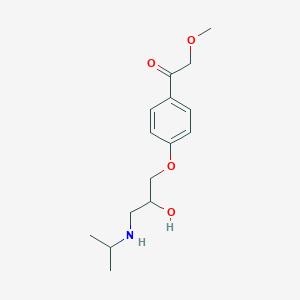![molecular formula C22H26N2O2 B123614 [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate CAS No. 158798-74-4](/img/structure/B123614.png)
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate, also known as DMBA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. DMBA belongs to the family of benzazepines, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to bind to serotonin receptors, which are involved in the regulation of mood and anxiety. It has also been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate may also have anti-inflammatory effects, which could contribute to its potential therapeutic benefits.
Effets Biochimiques Et Physiologiques
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which could contribute to its potential antidepressant and anxiolytic effects. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has also been found to reduce the levels of pro-inflammatory cytokines, which could contribute to its potential anti-inflammatory effects. In addition, [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has several advantages for lab experiments, including its high affinity for serotonin receptors and its potential therapeutic benefits for neurological disorders. However, there are also some limitations to its use in lab experiments. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate is a synthetic compound that may have limited bioavailability and may not accurately reflect the effects of natural compounds. In addition, [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate may have potential side effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate. One area of research could focus on the development of more potent and selective [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate analogs that could have greater therapeutic benefits. Another area of research could focus on the potential use of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate in combination with other drugs for the treatment of neurological disorders. Finally, future research could investigate the potential use of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate as a tool for understanding the role of neurotransmitters in the regulation of mood, anxiety, and other physiological processes.
Méthodes De Synthèse
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate can be synthesized using a multi-step process that involves the condensation of 2-nitrobenzaldehyde with 2-bromo-1-(3-dimethylaminopropyl)benzene, followed by reduction and acetylation. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been extensively studied for its potential pharmacological properties, including its activity as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to exhibit a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine.
Propriétés
Numéro CAS |
158798-74-4 |
|---|---|
Nom du produit |
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate |
Formule moléculaire |
C22H26N2O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
[11-[3-(dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate |
InChI |
InChI=1S/C22H26N2O2/c1-16(14-23(3)4)15-24-21-8-6-5-7-18(21)9-10-19-13-20(26-17(2)25)11-12-22(19)24/h5-13,16H,14-15H2,1-4H3 |
Clé InChI |
UQTXRYHGNLFLMF-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(C=CC3=CC=CC=C31)C=C(C=C2)OC(=O)C)CN(C)C |
SMILES canonique |
CC(CN1C2=C(C=CC3=CC=CC=C31)C=C(C=C2)OC(=O)C)CN(C)C |
Synonymes |
10,11-dehydro-2-acetoxytrimipramine 10,11-dehydro-2-AcO-TMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



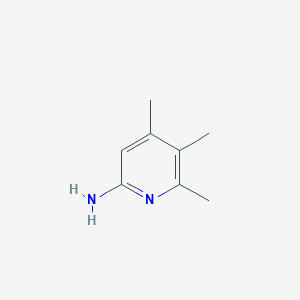
![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)

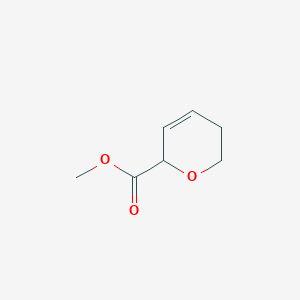
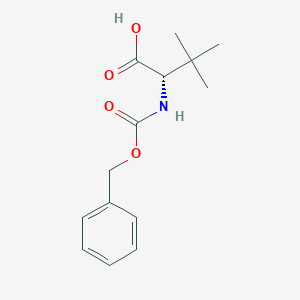
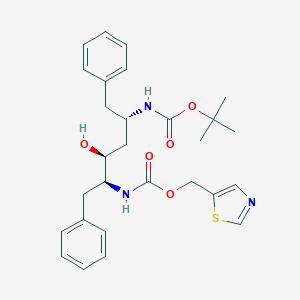
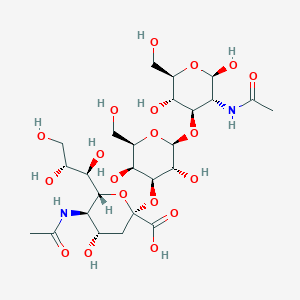
![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)
